molecular formula C9H14O4 B13672176 Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate CAS No. 6308-90-3

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate

Cat. No.: B13672176
CAS No.: 6308-90-3
M. Wt: 186.20 g/mol
InChI Key: KOOJIXABVWIDMH-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C9H14O4 It is a derivative of cyclohexane, featuring a hydroxyl group, a keto group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common route involves the hydroxylation of ethyl 2-oxocyclohexane-1-carboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common reagents include hydrogen peroxide and iron(III) chloride, with the reaction carried out at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications.

Properties

CAS No.

6308-90-3

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-13-8(11)9(12)6-4-3-5-7(9)10/h12H,2-6H2,1H3

InChI Key

KOOJIXABVWIDMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)O

Origin of Product

United States

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